molecular formula C18H14FN3O4S B2395773 Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1021090-55-0

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2395773
CAS No.: 1021090-55-0
M. Wt: 387.39
InChI Key: LMZDZRQCOUALTF-UHFFFAOYSA-N
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Description

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a pyridazine ring, and a fluorobenzamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple stepsThe final step involves the attachment of the fluorobenzamide group under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(((6-(3-chlorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate
  • Methyl 5-(((6-(3-bromobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate
  • Methyl 5-(((6-(3-methylbenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Uniqueness

Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-[[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15(21-22-16)20-17(23)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZDZRQCOUALTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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